Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane
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Overview
Description
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound with the molecular formula C13H24Si. It is known for its unique structure, which includes a cyclopentadienyl ring substituted with five methyl groups and a trimethylsilyl group. This compound is used in various chemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane typically involves the reaction of pentamethylcyclopentadiene with trimethylchlorosilane in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Cycloaddition Reactions: It can undergo Diels-Alder reactions with electron-rich dienophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition: Electron-rich dienophiles like alkenes or alkynes are used under thermal or catalytic conditions.
Major Products
Substitution: Products include various substituted cyclopentadienyl derivatives.
Oxidation: Products include silanols and siloxanes.
Cycloaddition: Products include cyclohexene derivatives.
Scientific Research Applications
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is used in several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry, particularly in the synthesis of transition metal complexes.
Biology: It is used in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including polymerization and hydrogenation reactions. The molecular targets include transition metal centers, and the pathways involved are typically those associated with organometallic catalysis .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane
- Pentamethylcyclopentadienyl titanium trichloride
- Trimethylsilylcyclopentadiene
Uniqueness
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane is unique due to its high degree of methyl substitution on the cyclopentadienyl ring, which imparts increased stability and reactivity compared to less substituted analogs. This makes it particularly useful in forming stable organometallic complexes and in applications requiring robust chemical behavior .
Properties
Molecular Formula |
C13H24Si |
---|---|
Molecular Weight |
208.41 g/mol |
IUPAC Name |
trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C13H24Si/c1-9-10(2)12(14(6,7)8)13(4,5)11(9)3/h1-8H3 |
InChI Key |
ZZWIHRTYUJHZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)[Si](C)(C)C)(C)C)C |
Origin of Product |
United States |
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